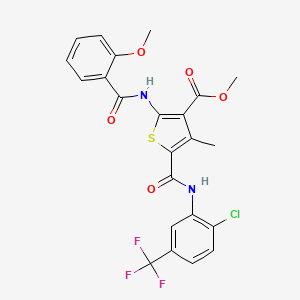

Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C23H18ClF3N2O5S and its molecular weight is 526.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring with various functional groups, including carbamoyl, carboxylate, and amido moieties. The trifluoromethyl group enhances its lipophilicity and biological activity. The molecular formula is C23H18ClF3N2O4S, with a molecular weight of approximately 510.91 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C23H18ClF3N2O4S |

| Molecular Weight | 510.91 g/mol |

| Key Functional Groups | Thiophene, Carbamoyl, Carboxylate, Amido |

Anticancer Properties

Preliminary studies indicate that this compound exhibits anti-cancer properties. It has shown potential against various cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.

- Mechanism of Action : The unique combination of functional groups may allow the compound to interact with biological targets such as enzymes or receptors involved in cancer progression. Research suggests that the compound may induce early apoptosis in cancer cells and arrest them in the G2/M phase of the cell cycle.

-

Case Studies :

- In vitro studies demonstrated significant antiproliferative activity against pancreatic cancer cell lines (e.g., BxPC-3 and Panc-1), with IC50 values reported as low as 0.051 µM, indicating potent activity against these cells .

- Similar compounds with trifluoromethyl groups have been shown to enhance anticancer efficacy through DNA intercalation, suggesting a possible mechanism for this compound's activity .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound may possess anti-inflammatory effects. The presence of the carbamoyl group is often associated with such activities in related compounds.

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for optimizing its efficacy:

- Binding Affinity Studies : Techniques such as surface plasmon resonance (SPR) and molecular docking simulations are employed to elucidate binding affinities to target proteins.

- Structural Analysis : Studies utilizing NMR spectroscopy and X-ray diffraction can provide insights into the spatial arrangement of the molecule and its interaction dynamics with biological targets .

Properties

Molecular Formula |

C23H18ClF3N2O5S |

|---|---|

Molecular Weight |

526.9 g/mol |

IUPAC Name |

methyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-2-[(2-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C23H18ClF3N2O5S/c1-11-17(22(32)34-3)21(29-19(30)13-6-4-5-7-16(13)33-2)35-18(11)20(31)28-15-10-12(23(25,26)27)8-9-14(15)24/h4-10H,1-3H3,(H,28,31)(H,29,30) |

InChI Key |

WXRYAQLGXGJXFN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2OC)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.